molecular formula C18H14O3 B14536267 Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- CAS No. 62256-42-2

Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]-

Cat. No.: B14536267
CAS No.: 62256-42-2
M. Wt: 278.3 g/mol
InChI Key: DFWUPBNYDLDNDE-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- is a chemical compound with the molecular formula C18H14O3 It is known for its unique structure, which includes a benzaldehyde group attached to a naphthalene ring through an ether linkage

Properties

CAS No.

62256-42-2

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)oxybenzaldehyde

InChI

InChI=1S/C18H14O3/c1-20-16-8-6-14-11-17(9-7-13(14)10-16)21-18-5-3-2-4-15(18)12-19/h2-12H,1H3

InChI Key

DFWUPBNYDLDNDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OC3=CC=CC=C3C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- typically involves the reaction of 2-hydroxy-6-methoxynaphthalene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-[(6-methoxy-2-naphthalenyl)oxy]benzoic acid.

    Reduction: The major product is 2-[(6-methoxy-2-naphthalenyl)oxy]benzyl alcohol.

    Substitution: The major products depend on the nucleophile used; for example, using hydroxide ions can yield 2-[(6-hydroxy-2-naphthalenyl)oxy]benzaldehyde.

Scientific Research Applications

Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 2-methoxy-: Similar structure but lacks the naphthalene ring.

    Benzaldehyde, 2-ethoxy-: Similar structure but has an ethoxy group instead of a methoxy group.

    Benzaldehyde, 2-hydroxy-4-methoxy-: Similar structure but has a hydroxy group in addition to the methoxy group.

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